3-hydroxy-1,5-dimethyl-1H-pyrrole-2-carbonitrile
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Overview
Description
3-hydroxy-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1,5-dimethyl-1H-pyrrole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1,5-dimethyl-1H-pyrrole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1,5-dimethyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.
Reduction: Formation of 3-hydroxy-1,5-dimethyl-1H-pyrrole-2-amine.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-hydroxy-1,5-dimethyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-hydroxy-1,5-dimethyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-methyl-1H-pyrrole-2-carbonitrile
- 3-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboxamide
- 3-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Uniqueness
3-hydroxy-1,5-dimethyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-1,5-dimethylpyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(10)6(4-8)9(5)2/h3,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDDKXCVBWMISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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